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Compound of Interest |

Compound Name: 4'-Hydroxy-7-methoxyflavan
CAS No.: 27348-54-5
Cat. No.: B1199469
- 7

Introduction & Structural Scope

Target Molecule: 4'-Hydroxy-7-methoxyflavan (also known as 7-methoxy-4'-hydroxyflavan).[1]
Chemical Formula: C1eH1603 Molecular Weight: 256.30 g/mol Core Scaffold: 2-Phenylchroman
(Flavan).[1]

Critical Distinction: This protocol specifically addresses the flavan (saturated C-ring, no
carbonyl). Researchers must not confuse this with Isopratol (the flavone) or Sterubin analogs
(flavanones), as the C-ring NMR signals differ drastically.

Key Structural Features for NMR Detection:

o Chiral Center (C2): The molecule is chiral.[1] Natural isolates are often enantiopure (typically
S-configuration), while synthetic samples may be racemic.[1]

e C-Ring Saturation: The absence of a C4 carbonyl results in high-field methylene signals for
C3 and C4, distinct from the downfield signals of flavanones.[1]

e Substituent Pattern:

o Ring A: 7-Methoxy group (Resorcinol-type substitution).[1]
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o Ring B: 4'-Hydroxy group (Para-substituted phenol system).[1]

Experimental Protocol
Sample Preparation

e Solvent Choice:
o Recommended: Acetone-

or Methanol-

(CDsOD).[1] These solvents prevent peak broadening caused by hydrogen bonding of the
4'-OH group.[1]

o Alternative: DMSO-

is excellent for observing the phenolic hydroxyl proton (~9.0-9.5 ppm), which exchanges
(disappears) in Methanol-

o Avoid: CDCIs if the sample is sparingly soluble or if sharp resolution of the hydroxyl proton
is required.[1]

e Concentration: Dissolve 5-10 mg of purified compound in 600 pL of solvent. Filter through a
0.22 um PTFE filter to remove particulates that cause magnetic field inhomogeneity.[1]

Acquisition Parameters (600 MHz equivalent)

e Temperature: 298 K (25°C).[1]
e 1H NMR: Pulse width 30°, Relaxation delay (D1) > 1.0 s, Scans: 16-64.

« 13C NMR: Power-gated decoupling, Relaxation delay (D1) = 2.0 s (critical for quaternary
carbons C4', C7, C8a, C4a), Scans: >1024.

o 2D Experiments: COSY (H-H connectivity), HSQC (C-H direct correlation), HMBC (Long-
range C-H, optimized for 8 Hz coupling).
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Spectral Data Analysis
1H NMR Assignment Strategy

The 1H NMR spectrum is defined by three distinct zones: the aliphatic C-ring, the asymmetric
A-ring, and the symmetric B-ring.
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Position Proton Type

Chemical
Shift (5
ppm)*

Multiplicity

coupling (J
in Hz)

Assignment
Logic

C-Ring

Benzylic
Ether

H-2

4.95-5.05

dd

J=10.0,2.5

Characteristic
oxymethine;
coupled to H-
3ax/eq.

H-4 Benzylic CH2

2.70-2.95

Deshielded
by aromatic
A-ring.[1]

H-3 Methylene

1.90-2.20

Most
shielded,;
complex
multiplets due
to

stereochemis
try.[1]

A-Ring

H-5 Aromatic

6.90 - 7.00

Most
deshielded A-
ring proton
(peri to C4).

[1]

H-6 Aromatic

6.40 - 6.50

dd

J=85,25

Ortho to 7-
OMe;
shielded.[1]

H-8 Aromatic

6.35-6.45

Meta to H-6;
shielded by
7-OMe and 1-
O.

B-Ring
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H-2', 6'

Aromatic

7.20-7.30

8.5

AA'XX'
system;
Ortho to C2

attachment.

[1]

H-3', 5'

Aromatic

6.75-6.85

8.5

Ortho to 4'-
OH; shielded
by electron

donation.[1]

Subst.

7-OMe

Methoxy

3.75-3.80

Sharp singlet.

4'-OH

Hydroxyl

9.20-9.40

brs

Visible in
DMSO-

or Acetone-

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by £0.2 ppm depending on

solvent (Acetone vs. DMSO).

13C NMR Assignment Strategy

The 13C spectrum confirms the flavan core by the absence of a carbonyl signal (>190 ppm)

and the presence of three high-field aliphatic carbons.
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Position Carbon Type Shift (6 ppm) Assighment Note
) Chiral center;
C-2 Oxymethine 77.0-79.0 ) )
diagnostic for flavans.
Benzylic; typicall
C4 Methylene 29.5-30.5 y ypieaty
downfield of C-3.[1]
Most shielded carbon
C-3 Methylene 24.0-255 )
in the skeleton.[1]
Standard methoxy
OMe Methoxy 55.0-55.5 )
shift.[1]
Oxygenated
c-4 Quaternary Ar 157.0 —158.0 ]
(Phenolic).[1]
Oxygenated (Methoxy
C-7 Quaternary Ar 159.0 - 160.0 ]
bearing).[1]
Junction carbon
C-8a Quaternary Ar 155.0 - 156.0 )
(Oxygen bearing).[1]
C-5 Methine Ar 129.0 - 130.5
C-2, 6 Methine Ar 127.5-128.5
c-3,5 Methine Ar 115.0-116.0 Shielded by OH.
C-6 Methine Ar 107.0 - 108.0 Ortho to OMe.
) Ortho to OMe and O-
C-8 Methine Ar 101.0-102.0
heterocycle.
cC-1 Quaternary Ar 133.0-134.0 Attachment to C-2.[1]
C-4a Quaternary Ar 113.0-114.0 Junction carbon.[1]

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure, distinguishing it

from flavanones, and assigning regiochemistry.
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Sample: 4'-Hydroxy-7-methoxyflavan

13C NMR Acquisition
(Check for Carbonyl)

Core Skeleton Check:
Is signal > 180 ppm present?

No (<160 ppm)

1H NMR Acquisition
(Observe C-Ring Region)

CONFIRMED: Flavan Core
(Saturated C2-C3-C4)

STOP: Compound is Flavanone
(Not Flavan)

A-Ring Assignment
(7-OMe System)
Look for: d (H5), dd (H6), d (H8)

B-Ring Assignment C-Ring Assignment
(4'-OH System) Confirm H2 (5.0 ppm)
Look for: AA'BB' (7.2/6.8 ppm) H3/H4 (Multiplets 2.0-3.0 ppm)

HMBC Correlation
Link 7-OMe to C7
Link H2 to C1'

Final Structure Validation

Click to download full resolution via product page

Caption: Logical workflow for distinguishing Flavans from Flavanones and assigning
regiochemistry using 1D and 2D NMR.

Discussion and Troubleshooting
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Distinguishing C3 vs. C4

A common error in flavan analysis is misassigning the methylene carbons C3 and C4.[1]

e Rule: C4 is benzylic (attached to A-ring).[1] It resonates downfield (~30 ppm) compared to
C3 (~24-25 ppm).[1]

 Validation: In the HMBC spectrum, H-5 (the deshielded doublet on the A-ring) will show a
strong 3-bond correlation to C-4, but not to C-3.[1] This is the definitive method to distinguish
the two methylene groups.[1]

Stereochemistry (C2)

The coupling constants of H-2 are critical for determining the conformation of the C-ring.[1]
e H-2 (dd): Typically shows a large coupling (

Hz) and a small coupling (

Hz) to the H-3 protons. This indicates that the phenyl ring at C-2 prefers the equatorial
orientation in the half-chair conformation of the pyran ring.[1]

Common Impurities

o Chalcones: If the ring closure was incomplete during synthesis, look for trans-olefinic protons

(

Hz) around 7.5-8.0 ppm.
o Flavanones: If oxidation occurred, look for a carbonyl signal at ~190 ppm and a shift of H-2

to ~5.4 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 7-Methoxyflavonol | C16H1204 | CID 344546 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2.researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Note: Structural Elucidation and Spectral
Assignment of 4'-Hydroxy-7-methoxyflavan]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199469#1h-nmr-and-13c-nmr-spectral-data-
analysis-of-4-hydroxy-7-methoxyflavan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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